![molecular formula C13H18O2 B12111724 1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one](/img/structure/B12111724.png)

1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

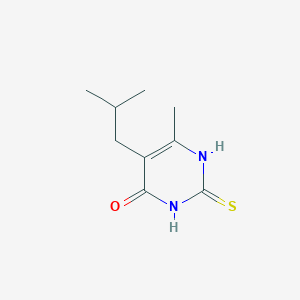

La synthèse de 1-(2-Hydroxy-5-(2-méthylbutan-2-yl)phényl)éthan-1-one implique plusieurs étapes. Une méthode courante comprend la réaction du 2-hydroxy-5-(2-méthylbutan-2-yl)benzaldéhyde avec un réactif approprié pour former la cétone désirée . Les conditions de réaction impliquent généralement l'utilisation de solvants tels que l'éthanol ou le méthanol et peuvent nécessiter des catalyseurs pour faciliter la réaction .

Analyse Des Réactions Chimiques

1-(2-Hydroxy-5-(2-méthylbutan-2-yl)phényl)éthan-1-one subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des acides carboxyliques correspondants ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le groupe cétone en un groupe alcool.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium ou le trioxyde de chrome, des réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, et des électrophiles pour les réactions de substitution . Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

Applications de recherche scientifique

1-(2-Hydroxy-5-(2-méthylbutan-2-yl)phényl)éthan-1-one a plusieurs applications dans la recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de 1-(2-Hydroxy-5-(2-méthylbutan-2-yl)phényl)éthan-1-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe hydroxyle sur le cycle aromatique peut participer à des liaisons hydrogène et à d'autres interactions avec des molécules biologiques . Le groupe cétone peut également subir diverses transformations chimiques, influençant la réactivité et les interactions du composé . Des études détaillées sur les cibles moléculaires et les voies exactes sont limitées, mais des recherches en cours visent à élucider ces mécanismes .

Applications De Recherche Scientifique

1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group on the aromatic ring can participate in hydrogen bonding and other interactions with biological molecules . The ketone group can also undergo various chemical transformations, influencing the compound’s reactivity and interactions . Detailed studies on the exact molecular targets and pathways are limited, but ongoing research aims to elucidate these mechanisms .

Comparaison Avec Des Composés Similaires

1-(2-Hydroxy-5-(2-méthylbutan-2-yl)phényl)éthan-1-one peut être comparé à d'autres composés similaires, tels que :

2-Hydroxy-2-méthylpropiophénone : Ce composé a une structure similaire mais diffère en termes de position et de type de substituants sur le cycle aromatique.

2-Hydroxy-5-méthoxyphényléthanone : Ce composé a un groupe méthoxy au lieu du groupe 2-méthylbutan-2-yl.

Propriétés

IUPAC Name |

1-[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-5-13(3,4)10-6-7-12(15)11(8-10)9(2)14/h6-8,15H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZUEEGELCWTBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)O)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-1-(furan-2-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12111650.png)

![1-N-Benzylpyrrolidine-3,4-bis[(R)-1,1'-binaphthyl-2,2'-diyl]phosphite-L-tartaric acid](/img/structure/B12111669.png)

![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-nicotinamide](/img/structure/B12111670.png)

![2,3-Dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B12111712.png)

![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12111717.png)